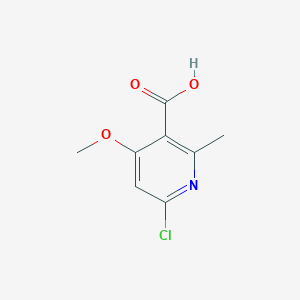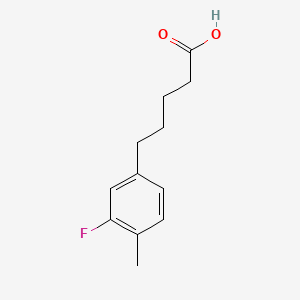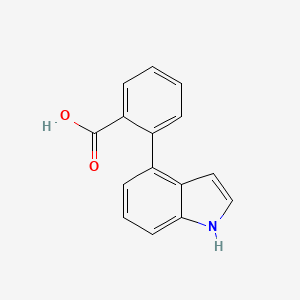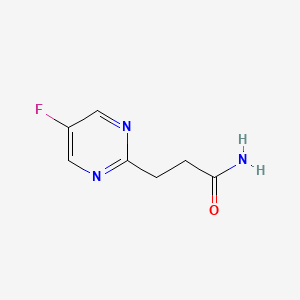
3-(5-Fluoropyrimidin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoropyrimidin-2-yl)propanamide is a fluorinated pyrimidine derivative Fluorinated pyrimidines are known for their unique properties and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyrimidin-2-yl)propanamide typically involves the reaction of 5-fluoropyrimidine with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of microwave irradiation to accelerate the reaction and improve yields. This method has been shown to be effective in synthesizing various fluorinated pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyrimidin-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(5-Fluoropyrimidin-2-yl)propanoic acid.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(5-Fluoropyrimidin-2-yl)propanoic acid.
Reduction: 3-(5-Fluoropyrimidin-2-yl)propanamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Fluoropyrimidin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical tool in cell biology and molecular biology.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyrimidin-2-yl)propanamide involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: A selective TYK2 inhibitor used in the treatment of inflammatory bowel disease.
2-(6-methoxy-2-naphthyl)propanamide derivatives: Potential antibacterial and antifungal agents.
Uniqueness
3-(5-Fluoropyrimidin-2-yl)propanamide is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C7H8FN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12) |
InChI Key |
FWFHWYKVSKBEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCC(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



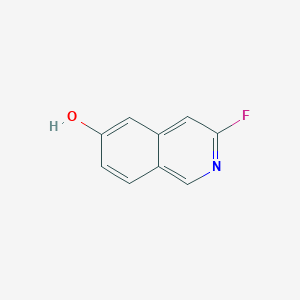
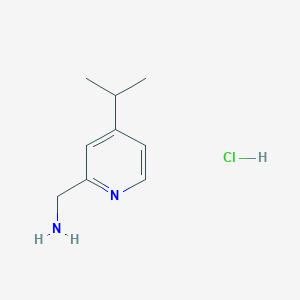
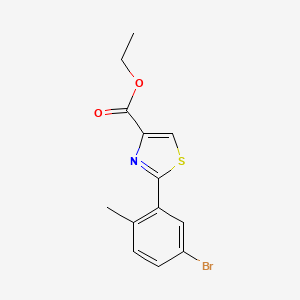

![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)

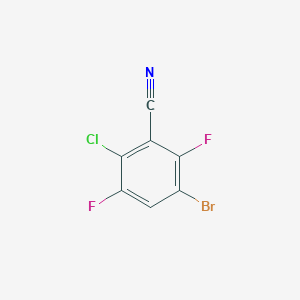
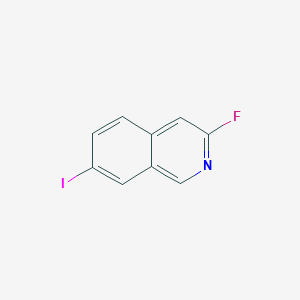
![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)

